Mesitylene-d12

Description

The exact mass of the compound Mesitylene-d12 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mesitylene-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesitylene-d12 including the price, delivery time, and more detailed information at info@benchchem.com.

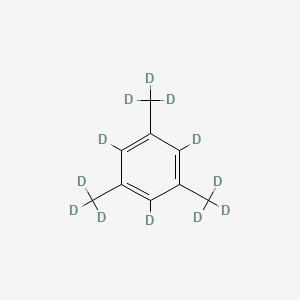

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369905 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-16-3 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69441-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mesitylene-d12: Structural Architecture and Deuteration Protocols

Topic: Chemical Structure and Technical Profile of Mesitylene-d12 Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Organic Chemists, and Neutron Scattering Physicists

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents the fully deuterated isotopologue of mesitylene.[1][2] While often categorized merely as an NMR solvent, its high symmetry (

Molecular Architecture & Isotopic Substitution

The chemical structure of Mesitylene-d12 differs from its protium analog not just in mass, but in vibrational dynamics and bond geometry.

-

Symmetry Point Group:

(Planar). The molecule possesses a -

Isotopic Substitution: All 12 hydrogen atoms are replaced by deuterium (

or D).-

Aromatic Deuterons: 3 atoms on the benzene ring (

hybridized carbons). -

Methyl Deuterons: 9 atoms on the methyl groups (

hybridized carbons).

-

The Ubbelohde Effect and Bond Shortening

Researchers must account for the Ubbelohde Effect when utilizing Mesitylene-d12 in crystallographic studies. The C-D bond is shorter than the C-H bond due to the lower zero-point energy of the heavier isotope, which sits lower in the anharmonic potential well.

-

Bond Length: C-D bonds are typically

-

Implication: This results in a slightly smaller molar volume and increased density compared to the protium isotopologue, affecting packing efficiency in solid-state organic electronics.

Physicochemical Characterization Profile

The following data aggregates standard values for high-purity (>98 atom % D) Mesitylene-d12.

| Property | Value / Description | Technical Note |

| CAS Number | 69441-16-3 | Distinct from non-labeled (108-67-8) |

| Formula | Linear: | |

| Molecular Weight | 132.27 g/mol | +12.08 Da shift vs. Mesitylene ( |

| Density | Higher than H-form ( | |

| Boiling Point | Slight elevation due to isotopic mass | |

| Refractive Index | Critical for optical matching in flow cells | |

| Isotopic Purity | Typically | Residual protons appear at |

Synthesis Protocol: Acid-Catalyzed Trimerization

While H/D exchange is possible for aromatic protons, it is inefficient for methyl groups. The only robust route for perdeuteration (d12) is the de novo synthesis via the cyclotrimerization of Acetone-d6.

Reaction Mechanism

The reaction proceeds via an aldol-type condensation followed by dehydration, driven by a strong acid catalyst/dehydrating agent (typically Sulfuric Acid or Triflic Acid).

Stoichiometry:

Step-by-Step Laboratory Workflow

Safety Warning: This reaction is highly exothermic. Acetone-d6 is expensive; yield optimization is critical.

-

Reagent Preparation:

-

Precursor: Acetone-d6 (CAS 666-52-4),

D. -

Catalyst: Concentrated Sulfuric Acid (

) or Trifluoromethanesulfonic acid (Triflic acid) for cleaner workup.

-

-

Setup:

-

Use a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe.

-

Cool the flask to

in an ice bath.

-

-

Addition Phase:

-

Charge the flask with Acetone-d6.

-

Add the acid catalyst dropwise. Crucial: Maintain internal temperature

. Rapid addition leads to polymerization (tar formation) rather than cyclization.

-

-

Reflux & Dehydration:

-

Allow the mixture to warm to room temperature, then heat to mild reflux (

) for 4–6 hours. -

The solution will darken significantly (dark brown/black).

-

-

Quench & Extraction:

-

Cool to room temperature.

-

Steam distill the mixture directly. Mesitylene-d12 co-distills with water but separates easily (organic layer on top).

-

-

Purification:

-

Separate the organic layer.

-

Wash with

(remove acid) and Brine. -

Dry over anhydrous

. -

Final fractional distillation. Collect fraction at

.

-

Workflow Visualization

Figure 1: Critical path for the synthesis of Mesitylene-d12 from deuterated acetone.

Spectroscopic Validation

Verifying the structure requires understanding how deuterium interacts with magnetic fields differently than protium.

Nuclear Magnetic Resonance (NMR)[4][5][7][8]

-

NMR (Proton):

-

Expectation: Silent spectrum.

-

Quality Control: If imperfect (

D), look for small residual peaks at

-

-

NMR (Carbon):

-

Aromatic Carbons: Observed as triplets (

) due to coupling with one deuterium atom ( -

Methyl Carbons: Observed as septets (

) due to coupling with three attached deuterium atoms. -

Coupling Constant:

.

-

Advanced Applications

A. Cold Neutron Moderators

Mesitylene-d12 is a premier material for Cold Neutron Sources (CNS) in research reactors.

-

Mechanism: Neutron moderators slow fast neutrons to "cold" energies (

) via inelastic scattering. -

Why Mesitylene-d12?

-

High Hydrogen Density: (Or Deuterium density in this case).

-

Low Absorption: Deuterium has a much lower neutron absorption cross-section than Hydrogen, preserving the neutron flux.

-

Phase Stability: It remains liquid/amorphous at low temperatures better than simple water/ice systems in specific reactor geometries.

-

B. Kinetic Isotope Effect (KIE) in OLEDs

In organic electronics, C-H bond cleavage is a primary degradation pathway.

-

Stabilization: Replacing C-H with C-D in the mesitylene core (often used as a steric blocker in dopants) increases the bond dissociation energy (Primary KIE).

-

Result: This significantly extends the operational lifetime of OLED devices by suppressing radical formation.

References

-

National Institute of Standards and Technology (NIST). 1,3,5-Trimethylbenzene (Mesitylene) Mass Spectrometry and Properties. [Link]

-

Ikeda, Y., et al. Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS. Journal of Neutron Research, 2022.[4] [Link]

-

Organic Syntheses. Mesitylene Synthesis (General Protocol adapted for Deuteration). Coll. Vol. 1, p.341. [Link]

Sources

Physical and Chemical Properties of Mesitylene-d12

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12, CAS 69441-16-3) is the fully deuterated isotopologue of mesitylene. It serves as a critical high-boiling deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a contrast-matching agent in Small-Angle Neutron Scattering (SANS). Distinguished by its high symmetry and thermal stability, Mesitylene-d12 is particularly valuable in the structural elucidation of high-molecular-weight polymers and mechanistic studies involving Kinetic Isotope Effects (KIE). This guide provides a rigorous analysis of its physicochemical properties, spectroscopic behavior, and synthesis, tailored for advanced laboratory application.

Molecular Architecture & Isotopic Characterization

Mesitylene-d12 retains the

Structural Specifications

-

IUPAC Name: 1,3,5-Tris(trideuteriomethyl)benzene-2,4,6-d3

-

Molecular Formula:

-

Isotopic Enrichment: Typically

atom % D -

Symmetry Point Group:

(Planar)

Synthesis Pathway

The synthesis of Mesitylene-d12 typically follows the acid-catalyzed trimerization of Acetone-d6. This dehydration condensation is driven by strong acids (e.g., sulfuric acid or polyphosphoric acid) and requires careful thermal control to maximize yield and isotopic purity.

Physicochemical Profile

The deuteration of mesitylene results in a measurable "isotope effect" on its physical constants. The most significant deviation is observed in density and molar mass, while boiling and melting points remain relatively close to the non-deuterated form.

Table 1: Comparative Properties of Mesitylene-d12 vs. Mesitylene-h12

| Property | Mesitylene-d12 ( | Mesitylene-h12 ( | Impact of Deuteration |

| Molar Mass | 132.27 g/mol | 120.19 g/mol | +10% Mass Increase |

| Density (25°C) | 0.947 g/mL | 0.864 g/mL | Significant Increase |

| Boiling Point | ~165–166 °C | 164.7 °C | Minimal Shift |

| Melting Point | ~ -45 °C | -44.8 °C | Minimal Shift |

| Refractive Index ( | 1.496 | 1.499 | Slight Decrease |

| Flash Point | ~50 °C (122 °F) | 50 °C | Unchanged (Safety Critical) |

| Dielectric Constant | ~2.3 | 2.27 | Negligible |

Note: Data sourced from standard chemical registries and isotope catalogs [1, 2].

Spectroscopic Utility (NMR & Neutron Scattering)

NMR Solvent Properties

Mesitylene-d12 is a specialized NMR solvent used when:

-

High Temperature is Required: Its boiling point (165°C) allows for experiments well above the range of

or Benzene-d6, essential for solubility of rigid polymers or kinetic studies. -

Aromatic Solvation is Needed: Like benzene, it can induce aromatic solvent-induced shifts (ASIS), helping to resolve overlapping signals in the analyte.

Residual Solvent Signals

In a proton (

-

Residual Aromatic Proton:

ppm (Singlet)[1] -

Residual Methyl Proton:

ppm (Singlet)[1] -

NMR Shifts:

Neutron Scattering (SANS)

In Small-Angle Neutron Scattering, Mesitylene-d12 is used for contrast matching . Because deuterium has a significantly different neutron scattering length density (SLD) than hydrogen, Mesitylene-d12 can be mixed with Mesitylene-h12 to tune the solvent's SLD to match that of a specific component in a complex mixture (e.g., a polymer shell), effectively making that component "invisible" to the neutrons [3].

Chemical Stability & Reactivity

Mesitylene-d12 exhibits high chemical stability due to the steric hindrance of the three methyl groups and the thermodynamic stability of the aromatic ring.

Kinetic Isotope Effect (KIE)

Mesitylene-d12 is a gold standard for investigating reaction mechanisms via KIE.

-

Primary KIE: If a reaction involves the breaking of a C-D bond (e.g., benzylic oxidation), the rate will be significantly slower (

) compared to the h12 analog. -

Mechanistic Insight: Recent studies on manganese-catalyzed oxidations utilized Mesitylene-d12 to distinguish between Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). The absence of a strong KIE (value ~1.[2]1) in specific oxidation pathways confirmed that C-H bond cleavage was not the rate-determining step [4].

Handling and Storage Protocol

While chemically stable, Mesitylene-d12 requires specific handling to maintain isotopic purity and safety.

-

Hygroscopicity: Deuterated solvents can exchange deuterium with atmospheric moisture (

) over time, leading to an HDO peak in NMR spectra.-

Protocol: Store in a desiccator or under inert gas (Nitrogen/Argon). Use molecular sieves (3Å or 4Å) for long-term storage.

-

-

Flammability: Flash point is ~50°C.

-

Protocol: Store in a dedicated flammables cabinet. Ground all transfer equipment to prevent static discharge.

-

-

Purity Verification: Before critical KIE experiments, verify isotopic enrichment via proton NMR. A "clean" baseline at 6.78 and 2.26 ppm indicates high deuterium content (>99%).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733421, Mesitylene-d12. Retrieved from [Link]

-

Kumari, H. (2017). Small-Angle Neutron Scattering in Supramolecular Complexes. Comprehensive Supramolecular Chemistry II. Retrieved from [Link]

-

ResearchGate. (2025). Kinetic Isotope Effects in Manganese-Catalyzed Oxidations. Retrieved from [Link]

Sources

- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Buy Hexamethylbenzene | 87-85-4 [smolecule.com]

Technical Whitepaper: Synthesis and Isotopic Certification of Mesitylene-d12

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a critical high-purity deuterated solvent and standard used in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).[1][2][3] Its utility stems from its high symmetry, high boiling point (164.7 °C), and favorable scattering length density (SLD) contrast against protonated organic matter.

This guide details the de novo synthesis of Mesitylene-d12 via the acid-mediated cyclotrimerization of Acetone-d6. Unlike standard protocols for the protonated analog, this workflow enforces strict isotopic control using Deuterated Sulfuric Acid (

Strategic Importance & Applications

Neutron Scattering Contrast Matching

In SANS, the scattering intensity depends on the contrast in Scattering Length Density (SLD) between the solvent and the solute. Mesitylene-d12 offers a distinct SLD compared to its protonated counterpart, allowing researchers to "mask" specific components in complex mixtures (e.g., polymer blends or porous carbons) by matching the solvent SLD to one of the phases.

| Property | Mesitylene-h12 | Mesitylene-d12 |

| Formula | ||

| MW ( g/mol ) | 120.19 | 132.26 |

| Boiling Point | 164.7 °C | ~163-165 °C |

| Density (20°C) | 0.864 g/mL | 0.945 g/mL |

| SLD ( | 0.43 | 6.20 |

High-Temperature NMR Standard

Mesitylene-d12 is preferred over

Synthetic Pathway: Cyclotrimerization

The synthesis relies on the triple aldol condensation and dehydration of acetone. While the protonated synthesis uses standard

The Isotopic Integrity Challenge

Using protic sulfuric acid (

-

Target: Mesitylene-d12 (

) -

Requirement: The reaction medium must be deuterium-rich (

) to prevent back-exchange of the aromatic ring.

Reaction Mechanism

The pathway proceeds via the formation of Mesityl Oxide-d10 and Phorone-d14 intermediates, finally cyclizing to Mesitylene-d12.

Figure 1: Reaction pathway for the acid-mediated cyclotrimerization of Acetone-d6.

Experimental Protocol

Safety Warning: This reaction is highly exothermic. The addition of acid to acetone must be performed slowly with vigorous cooling. Work in a fume hood.

Materials

-

Acetone-d6: >99.8 atom% D (CAS: 666-52-4)

-

Sulfuric Acid-d2 (

): 96-98 wt% in -

Apparatus: 3-neck round bottom flask (RBF), mechanical stirrer (Teflon blade), addition funnel (pressure-equalizing), reflux condenser, ice-salt bath (-10°C).

Step-by-Step Methodology

-

Setup & Cooling:

-

Acid Addition (Critical Step):

-

Load the addition funnel with

(approx. 2.0 equiv relative to acetone).[6] -

Slowly add the acid dropwise. Monitor internal temperature; do not allow it to exceed 10°C.

-

Observation: The solution will darken from yellow to orange to dark brown/black.

-

Timeframe: Addition should take 2–4 hours depending on scale.

-

-

Digestion:

-

Once addition is complete, allow the mixture to warm to room temperature.

-

Let stand for 12–24 hours. The mixture will become viscous.

-

-

Steam Distillation:

-

Configure the flask for steam distillation.[5]

-

Pass steam through the black reaction mass. The distillate will separate into two phases: an aqueous layer (

) and an organic layer (crude Mesitylene-d12). -

Collect until no oily drops appear in the distillate.

-

-

Workup & Purification:

-

Separate the organic layer.

-

Wash with 5%

(in -

Dry over anhydrous

or -

Fractional Distillation: Distill the crude oil. Collect the fraction boiling at 163–166°C .

-

Figure 2: Operational workflow for the synthesis and purification of Mesitylene-d12.

Isotopic Purity Analysis & Certification

To certify the product as "Grade d12" (>98% D), two analytical methods are required.

Proton NMR ( -NMR)

Run a high-resolution

-

Objective: Detect residual protons.

-

Signal Expectations (Mesitylene-h12 Reference):

- 6.78 ppm (s, 3H, Aromatic C-H)

- 2.26 ppm (s, 9H, Methyl C-H)

-

Acceptance Criteria (d12):

-

The aromatic region (6.7-6.9 ppm) should be essentially silent.

-

The methyl region (2.1-2.4 ppm) should be essentially silent.

-

Any observed peaks are integrated against an internal standard (e.g., dimethyl sulfone) to calculate %H remaining.

-

GC-MS (Gas Chromatography - Mass Spectrometry)

-

Objective: Determine the isotopologue distribution (

vs -

Expectation:

-

Mesitylene-h12 Parent Ion: m/z 120

-

Mesitylene-d12 Parent Ion: m/z 132

-

-

Certification: The molecular ion peak at m/z 132 must be the dominant species (>98% abundance relative to m/z 131/130).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<15%) | Temperature too high during addition. | Ensure efficient cooling (salt/ice) and slower acid addition. |

| High H-Content on Ring | Use of protic | Use |

| Charring / Solidification | Localized overheating. | Increase stirring speed (mechanical stirring is mandatory). |

| Emulsion during Workup | Residual surfactants/oligomers. | Add brine (NaCl); allow longer settling time. |

References

-

Organic Syntheses Procedure (Historical Baseline)

-

Neutron Scattering Applications

- Title: Applications of Neutron Scattering in C

- Source: Neutronsources.org

-

URL:[Link]

- NMR Solvent Data: Title: Deuterated Solvents for NMR: Guide Source: Allan Chemical Corpor

-

Isotopic Purity Standards

Sources

- 1. chromachemie.co.in [chromachemie.co.in]

- 2. laboratorystandards.eu [laboratorystandards.eu]

- 3. otsuka.co.jp [otsuka.co.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3267165A - Preparation of mesitylene by dehydro-condensation of acetone - Google Patents [patents.google.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. cdnisotopes.com [cdnisotopes.com]

Technical Guide: Mesitylene-d12 Handling and Safety Protocols

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a high-value, isotopically labeled solvent primarily utilized in high-field Nuclear Magnetic Resonance (NMR) spectroscopy and mechanistic kinetic isotope effect (KIE) studies.[1] While its chemical toxicity profile mirrors that of its protonated counterpart, its handling requirements are significantly more stringent due to the financial and experimental risks associated with isotopic dilution.

This guide synthesizes standard safety compliance (GHS/SDS) with advanced experimental hygiene required to maintain the integrity of this deuterated solvent.

Physicochemical Profile & Hazard Identification

Understanding the physical properties of Mesitylene-d12 is the prerequisite for safe handling.[1] Its flammability and aspiration potential are the primary personnel hazards, while its hygroscopicity (though lower than DMSO-d6) remains a critical experimental hazard.[1]

Table 1: Critical Physicochemical Data

| Property | Value | Operational Implication |

| CAS Number | 69441-16-3 | Unique identifier for inventory tracking.[1][2][3] |

| Molecular Formula | Mass shift ( | |

| Density | 0.947 g/mL (25°C) | Slightly denser than protonated mesitylene (0.86 g/mL); affects pipette calibration.[1] |

| Flash Point | 50°C (122°F) | Flammable. Vapors can travel to ignition sources.[1][4] |

| Boiling Point | 163–166°C | High boiling point makes removal via rotary evaporation difficult; requires high vacuum. |

| Vapor Pressure | ~2.5 hPa (25°C) | Low volatility reduces immediate inhalation risk compared to chloroform-d, but accumulation occurs in closed spaces.[1] |

GHS Hazard Classification[1][3][4][6][7][8]

-

Flammable Liquid (Category 3): Keep away from heat/sparks.[1][5][6][7] Ground/bond container and receiving equipment.

-

Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[5][6]

-

Skin/Eye Irritation (Category 2/2A): Causes skin and serious eye irritation.[5]

-

STOT-SE (Category 3): May cause respiratory irritation.[1][3][8][6][7]

-

Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[1][3][5]

Advanced Handling Protocols: The "Zero-Water" Standard

Core Principle: The safety of the data is as critical as the safety of the operator. Moisture contamination introduces a water peak (HDO) at ~4.7 ppm (variable), obscuring signals and ruining the deuterium lock.[1]

The "Dry-Path" Transfer Protocol

Standard SDSs do not cover isotopic integrity. Use this protocol for NMR preparation.

-

Environment: All transfers must occur in a fume hood (personnel safety) utilizing a Schlenk line or glovebox (sample safety).

-

Glassware Preparation:

-

NMR tubes must be oven-dried at 150°C for >12 hours.

-

Cool in a desiccator or under an inert gas stream (Argon/Nitrogen).

-

-

Syringe Technique (Positive Pressure):

-

Use a gas-tight glass syringe with a long stainless steel needle.[1]

-

The Nitrogen Flush: Insert a nitrogen line needle into the septum of the Mesitylene-d12 vial before withdrawing liquid.[1] This prevents a vacuum that would pull humid lab air into the vial.

-

Withdraw the solvent and immediately transfer it to the NMR tube.

-

-

Sealing: Cap the NMR tube immediately. For long-term storage samples, wrap the cap with Parafilm or use a flame-sealed tube.[1]

Storage Stability[6]

-

Temperature: Store at ambient temperature (20-25°C). Refrigeration is generally unnecessary and can promote condensation upon opening if not warmed properly.

-

Light: Store in amber vials to prevent potential photochemical degradation, though mesitylene is relatively stable.

-

Atmosphere: Store under Argon. Argon is heavier than air and provides a better blanket than Nitrogen for opened vials.

Visualized Workflows

Diagram 1: Safe NMR Sample Preparation Logic

This workflow ensures both operator safety (exposure limits) and data integrity (water exclusion).[1]

Caption: Workflow for maintaining isotopic purity while adhering to flammability safety standards.

Diagram 2: Emergency Response Decision Matrix

Logic flow for spills, emphasizing the flammability hazard.

Caption: Decision matrix for Mesitylene-d12 incidents. Note: Water jets spread the fire due to density < 1.0.

Waste Management & Toxicology

Toxicology Insights[4]

-

Route of Entry: Inhalation of vapors is the primary risk in a lab setting. It acts as a respiratory irritant (STOT SE 3).[1][3][5][8][7]

-

Chronic Effects: Long-term exposure to related trimethylbenzenes has been linked to nervous system effects (confusion, headache).[1]

-

Aspiration: If ingested, do not induce vomiting . The low viscosity allows the liquid to enter the lungs, causing chemical pneumonitis.

Disposal Protocol

Unlike standard solvents, deuterated solvents are often segregated due to cost recovery potential (rare) or specific waste stream requirements.

-

Classification: Non-halogenated organic solvent waste (unless mixed with chloroform-d).[1]

-

Segregation: Do not mix with oxidizers (peroxides, nitrates) as this increases fire risk.

-

Aquatic Precaution: Because Mesitylene-d12 is toxic to aquatic life (H411), never dispose of down the drain. All rinsate from syringes must go into the organic waste carboy.

References

-

Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Mesitylene-d12. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733421, Mesitylene-d12. Retrieved from [1][3]

-

Cambridge Isotope Laboratories (CIL). (n.d.). NMR Solvent Handling and Storage. Retrieved from

-

European Chemicals Agency (ECHA). (2024). Substance Information: 1,3,5-Trimethylbenzene.[2][3][6][7][9][10][11] Retrieved from [1][3]

Sources

- 1. 均三甲苯-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Mesitylene-d12 | C9H12 | CID 2733421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. chemos.de [chemos.de]

- 8. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

- 11. Mesitylene - Wikipedia [en.wikipedia.org]

Technical Guide: High-Purity Mesitylene-d12 (CAS 69441-16-3)

Procurement, Validation, and Application in Advanced Research

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) is a specialized deuterated solvent and reagent critical for high-temperature NMR spectroscopy, neutron scattering, and the synthesis of deuterated optoelectronic materials (OLEDs). Unlike common solvents (e.g., CDCl₃), Mesitylene-d12 offers a unique combination of high boiling point (~165°C), thermal stability, and non-polar character.

This guide provides a technical breakdown of commercial availability, quality control (QC) protocols, and handling requirements to ensure experimental integrity.

Technical Profile & Physical Properties

Understanding the isotopic shift in physical properties is vital for gravimetric preparation and instrument calibration.

Table 1: Comparative Specifications (Labeled vs. Unlabeled)

| Property | Mesitylene (h12) | Mesitylene-d12 | Significance |

| CAS Number | 108-67-8 | 69441-16-3 | Critical for ordering. (Note: Do not confuse with Toluene-d8, CAS 2037-26-5) |

| Formula | C₆H₃(CH₃)₃ | C₆D₃(CD₃)₃ | Full deuteration (Ring + Methyls) |

| Molecular Weight | 120.19 g/mol | 132.27 g/mol | ~10% mass increase; affects molarity calc. |

| Density (25°C) | 0.864 g/mL | 0.947 g/mL | Higher density due to isotope mass effect. |

| Boiling Point | 164.7°C | 165°C | Ideal for high-temp NMR (e.g., polymers). |

| Isotopic Purity | N/A | Typically ≥98 atom % D | 100% deuteration is synthetically challenging due to the 12 sites. |

| Flash Point | 50°C | ~53°C | Flammable (Category 3). |

Commercial Supplier Landscape

The market for Mesitylene-d12 is niche. Unlike Chloroform-d, it is not a "commodity" deuterated solvent. The standard high-purity grade is 98 atom % D . "100%" (99.96%) grades are extremely rare for this compound due to the difficulty of exchanging all 12 protons.

Table 2: Major Commercial Suppliers & Product Codes

| Supplier | Product Code | Grade | Pack Sizes | Notes |

| Cambridge Isotope Labs (CIL) | DLM-3105 | 98% D | 1g, 5g, 10g | Industry standard for NMR solvents. |

| Sigma-Aldrich (Merck) | 372374 | 98 atom % D | 1g, 5g | 99% Chemical Purity (CP). |

| Armar Isotopes | 1118 | 98% D | 5 mL | European specialist supplier. |

| CDN Isotopes | D-272 | 98% D | 1g, 5g | Canadian manufacturer. |

| Zeochem | Custom/Bulk | 98% D | Bulk | Major OEM manufacturer; often supplies distributors. |

Procurement Advisory:

-

Lead Times: Due to lower demand than DMSO-d6, stockouts are common. Plan for 2-4 week lead times for >50g orders.

-

Packaging: Prefer ampoules for long-term storage or septum-sealed vials for immediate use to prevent moisture ingress.

Quality Control (QC) & Validation

Trusting the label is insufficient for sensitive applications like quantitative NMR (qNMR) or neutron scattering. The following "Self-Validating" protocol ensures the solvent meets requirements before use.

The Self-Validating Workflow

This logic flow illustrates the decision process upon receiving a new batch.

Figure 1: Incoming Quality Control Workflow for Deuterated Solvents.

Analytical Benchmarks[1]

-

Residual Protons (1H-NMR):

-

Aromatic H: ~6.78 ppm (Singlet).

-

Methyl H: ~2.25 ppm (Singlet).

-

Calculation: Integrate residual peaks against an internal standard (e.g., TMS) to verify <2% proton content.

-

-

Water Content:

-

Mesitylene is hydrophobic, but improper packaging can introduce moisture.

-

Limit: <100 ppm is recommended for organometallic synthesis.

-

Drying: Store over activated 3Å or 4Å molecular sieves for 24 hours if water is detected.

-

Critical Applications

Why choose Mesitylene-d12 over cheaper alternatives like Toluene-d8?

High-Temperature NMR

Polyolefins and high-performance polymers often require temperatures >100°C to dissolve.

-

Benefit: Boiling point of 165°C allows spectra acquisition at 130–150°C without high-pressure tubes.

-

Stability: Unlike chlorinated solvents (TCE-d2, ODCB-d4), Mesitylene-d12 is chemically inert and does not generate HCl at high temperatures.

Neutron Scattering (Contrast Variation)

In Small-Angle Neutron Scattering (SANS), the scattering length density (SLD) of the solvent must often be matched to a component of the sample to "mask" it.

-

Mechanism: Deuteration dramatically changes the SLD of hydrogenous materials. Mesitylene-d12 provides a high-SLD non-polar environment, essential for studying the structure of hydrophobic cores in micelles or porous materials (e.g., at the RANS facility).

OLED & Electronics (Kinetic Isotope Effect)

Deuterated materials are increasingly used in Organic Light-Emitting Diodes (OLEDs).

-

Causality: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Replacing labile hydrogens in the host material with deuterium can suppress bond-breaking degradation pathways, significantly extending device lifetime. Mesitylene-d12 serves as a precursor or solvent in the synthesis of these deuterated host layers.

Figure 2: Physical properties mapping to critical research applications.

Handling & Safety

-

Storage: Store at room temperature (15-25°C). While not highly hygroscopic, it should be kept under an inert atmosphere (Nitrogen/Argon) to maintain isotopic purity.

-

Safety:

References

-

Cambridge Isotope Laboratories. Product Specification: Mesitylene-d12 (DLM-3105).[5] Retrieved from

-

Sigma-Aldrich (Merck). Product Specification: Mesitylene-d12 (372374). Retrieved from

-

Ikeda, Y., et al. (2022). "Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS." Journal of Neutron Research. Retrieved from

-

InvivoChem. Mesitylene-d12 Technical Data Sheet. Retrieved from

-

ChemicalBook. Mesitylene-d12 CAS 69441-16-3 Data.[4][5][6] Retrieved from

Sources

Technical Guide: Mesitylene-d12 (1,3,5-Trimethylbenzene-d12)

[1][2][3][4]

Executive Summary

Mesitylene-d12 (CAS: 69441-16-3) is the fully deuterated isotopologue of 1,3,5-trimethylbenzene.[1][2][3][4][5][6][7] Within the pharmaceutical and materials science sectors, it serves as a critical high-boiling NMR solvent and a stable internal standard for quantitative analysis. Its symmetry renders it chemically unique: the molecule possesses equivalent methyl groups and equivalent aromatic protons, resulting in a simplified spectral footprint that minimizes signal overlap with complex analytes.

This guide provides a comprehensive technical breakdown of Mesitylene-d12, covering its fundamental identity, synthesis methodologies, handling protocols, and specific applications in high-precision spectroscopy and metabolic research.

Part 1: Fundamental Identity & Physicochemical Properties

Core Identifiers

The following data establishes the unambiguous identity of the compound for regulatory and procurement purposes.

| Parameter | Value |

| Chemical Name | Mesitylene-d12 |

| IUPAC Name | 1,3,5-Trideuterio-2,4,6-tris(trideuteriomethyl)benzene |

| CAS Number | 69441-16-3 |

| Molecular Formula | |

| Molecular Weight | 132.27 g/mol |

| Isotopic Purity | Typically |

| Appearance | Colorless liquid |

Physical Properties

Mesitylene-d12 retains the lipophilicity of its proteo-analog but exhibits slight variations in physical constants due to the deuterium isotope effect (higher mass, lower vibrational frequency).

| Property | Metric | Context for Application |

| Density | 0.947 g/mL (at 25°C) | Essential for gravimetric preparation of NMR standards. |

| Boiling Point | ~163–165°C | Ideal for High-Temperature NMR (e.g., polymer analysis) where low-boiling solvents like |

| Refractive Index | Used for purity verification.[6] | |

| Flash Point | 53°C (127.4°F) | Classified as Flammable (Category 3).[6] Requires standard organic solvent safety protocols. |

| Solubility | Miscible with organic solvents; immiscible with water. | Suitable for hydrophobic drug candidates and organometallic complexes. |

Part 2: Synthesis & Manufacturing Logic

Synthetic Pathway: Cyclotrimerization

The industrial and laboratory synthesis of Mesitylene-d12 typically follows the acid-catalyzed cyclotrimerization of Acetone-d6. This method ensures high isotopic incorporation because the deuterium atoms are carried over directly from the starting material without requiring complex H/D exchange steps on the aromatic ring.

Mechanism:

-

Aldol-type Condensation: Acetone-d6 undergoes self-condensation to form Mesityl oxide-d10.

-

Michael Addition & Cyclization: A third molecule of Acetone-d6 reacts with the intermediate, followed by dehydration to close the aromatic ring.

Visualization of Synthesis

The following diagram illustrates the conversion of Acetone-d6 to Mesitylene-d12.

Figure 1: Acid-catalyzed cyclotrimerization of Acetone-d6 yields Mesitylene-d12 with high isotopic fidelity.

Part 3: Applications in Research & Development

High-Temperature NMR Spectroscopy

Mesitylene-d12 is a superior solvent for analyzing polymers, organometallics, and reaction kinetics at elevated temperatures (up to 150°C).

-

Why it works: Its high boiling point prevents solvent loss and pressure buildup in NMR tubes, unlike Chloroform-d or Dichloromethane-d2.

-

Signal Clarity: The residual proton signals (if <100% D) appear as singlets, typically at

6.78 (aromatic) and

Quantitative Internal Standard (qNMR)

Due to its high symmetry, Mesitylene-d12 (or its proteo-form used in deuterated solvents) provides intense, sharp signals.

-

Protocol: A known mass of Mesitylene-d12 is spiked into a reaction mixture.

-

Utility: It allows for the calculation of absolute yield without isolation, as it is chemically inert toward most oxidants and reductants used in organic synthesis.

Neutron Scattering (SANS/WANS)

In Small-Angle Neutron Scattering (SANS), "contrast matching" is essential.

-

Mechanism: Researchers mix Mesitylene-d12 with non-deuterated solvents to tune the scattering length density (SLD) of the solvent matrix. This effectively "hides" certain components of a complex mixture (like a polymer shell) to focus on the core structure.

Part 4: Experimental Workflow (NMR)

To ensure data integrity when using Mesitylene-d12 as a solvent or standard, follow this self-validating workflow.

Figure 2: Standardized workflow for acquiring NMR data using Mesitylene-d12, emphasizing the referencing step.

Protocol: Chemical Shift Referencing

When using Mesitylene-d12 as the primary solvent:

-

Lock: The spectrometer locks onto the deuterium signal of the

molecules. -

Reference: If tetramethylsilane (TMS) is not added, calibrate the spectrum using the residual protio-impurity.

-

Residual Methyl Signal: Set to

2.30 ppm . -

Residual Aromatic Signal: Set to

6.78 ppm .

-

Part 5: Handling, Safety & Storage

Mesitylene-d12 is a hazardous chemical and must be handled in a fume hood.

-

Flammability: Flash point is 53°C. Store in a flammables cabinet away from oxidizers.

-

Hygroscopy: While less hygroscopic than DMSO-d6, it can absorb atmospheric moisture over time, appearing as a water peak at

~1.5 ppm (variable). Store over molecular sieves (3Å or 4Å) to maintain anhydrous conditions. -

Toxicity: Causes skin irritation and may cause respiratory irritation.[3][7] Long-term aquatic toxicity is significant; do not dispose of down the drain.

References

-

Santa Cruz Biotechnology. Mesitylene-d12 (CAS 69441-16-3) Product Data.[2] Retrieved from

-

Sigma-Aldrich. Mesitylene-d12 98 atom % D Technical Specification.[5] Retrieved from

-

PubChem. Mesitylene-d12 Compound Summary (CID 2733421).[3] National Library of Medicine.[3] Retrieved from

-

Cambridge Isotope Laboratories. 1,3,5-Trimethylbenzene (D12, 98%) Safety Data Sheet. Retrieved from

-

ChemicalBook. Mesitylene-d12 Properties and Synthesis. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. Mesitylene-d12 | C9H12 | CID 2733421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MESITYLENE-D12 synthesis - chemicalbook [chemicalbook.com]

- 5. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]

- 6. メシチレン-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

Technical Guide: Solubility Profiling of Organic Compounds in Mesitylene-d12

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) represents a critical tier in the hierarchy of NMR solvents, specifically engineered for high-temperature analysis of rigid,

This guide provides a technical framework for utilizing Mesitylene-d12 to overcome kinetic solubility barriers. It details the physicochemical advantages of the solvent, the thermodynamic mechanisms of dissolution at elevated temperatures, and a self-validating experimental protocol for acquiring high-fidelity NMR data.

Part 1: Physicochemical Profile & Solvent Selection

Mesitylene-d12 is distinguished by its high boiling point and electron-rich aromatic core. Unlike chlorinated solvents (TCE-d2, o-DCB-d4), it offers a non-polar, aromatic environment that mimics the operational conditions of many organic electronic devices (e.g., solution-processed OLEDs), making it an excellent probe for structure-property relationships in the native state.

Comparative Solvent Data

The following table contrasts Mesitylene-d12 with common alternatives. Note the significant advantage in liquid range, allowing experiments up to

| Property | Mesitylene-d12 | Toluene-d8 | Benzene-d6 | TCE-d2 (1,1,2,2-Tetrachloroethane) |

| Boiling Point (°C) | 164.7 | 110.6 | 80.1 | 146.5 |

| Melting Point (°C) | -44.7 | -95.0 | 5.5 | -44.0 |

| Density (g/mL) | 0.94 | 0.94 | 0.95 | 1.60 |

| Dielectric Constant | 2.27 | 2.38 | 2.27 | 8.20 |

| Residual 1H Signal | 6.78 (s), 2.26 (s) | 7.09 (m), 7.00, 6.98, 2.09 | 7.16 (s) | 6.00 (s) |

| Primary Utility | High-T, Non-polar | General Aromatic | General Aromatic | High-T, Polar/Chlorinated |

Mechanism of Action

The solubility of rigid organic compounds in Mesitylene-d12 is driven by two factors:

-

Thermodynamic Entropy (

): As temperature increases towards the solvent's boiling point (164°C), the entropic penalty of dissolution is overcome. The high boiling point of Mesitylene allows researchers to access this regime safely. -

-

Part 2: Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting Mesitylene-d12, ensuring experimental choices are grounded in chemical necessity rather than convenience.

Figure 1: Decision tree for selecting High-Temperature NMR solvents based on analyte solubility and polarity.

Part 3: Self-Validating Experimental Protocol

This protocol incorporates "checkpoints" to validate data integrity. It assumes the use of a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe.

Materials

-

Tube: High-precision NMR tube (Wilmad 528-PP or equivalent), rated for >150°C.

-

Standard: Hexamethyldisiloxane (HMDSO) or internal capillary standard (avoid TMS due to volatility at high T).

Workflow

Step 1: Sample Preparation (Inert Atmosphere)

-

Why: At high temperatures, Mesitylene can oxidize, and dissolved oxygen promotes paramagnetic relaxation, broadening lines.

-

Action: Prepare the sample inside a glovebox (

or -

Seal: Use a screw-cap tube with a PTFE septum or flame-seal the tube if going above 130°C for extended periods.

Step 2: The Hysteresis Check (Self-Validation Checkpoint 1)

Do not simply heat to the target temperature. You must confirm that the dissolved species is in thermodynamic equilibrium and not a supersaturated metastable state.

-

Acquire 1D 1H NMR at 25°C. (Likely broad/invisible peaks).

-

Ramp to Target T (e.g., 150°C). Allow 15 minutes for thermal equilibration. Shim on the residual Mesitylene peaks. Acquire Spectrum A.

-

Cool to Intermediate T (e.g., 100°C). Acquire Spectrum B.

-

Re-heat to 150°C. Acquire Spectrum C.

-

Validation: Compare Spectrum A and Spectrum C. If integrals and line widths are identical (<2% deviation), the sample is stable and fully dissolved. If A > C, precipitation or degradation has occurred.

Step 3: Chemical Shift Referencing

Mesitylene-d12 residual peaks are temperature dependent.[4][5]

-

Reference Point: Set the most downfield residual aromatic peak to 6.78 ppm (at 25°C).

-

Note: Be aware of the methyl peak at 2.26 ppm . Ensure your analyte signals do not overlap. If overlap occurs, consider 2D HSQC to resolve the carbon correlations, as the Mesitylene carbons are distinct (Ar-C at ~127 ppm, Me-C at ~21 ppm).

Step 4: Diffusion Ordered Spectroscopy (DOSY) (Self-Validation Checkpoint 2)

To confirm the solution contains isolated molecules rather than nano-aggregates:

-

Run a DOSY experiment at the high temperature.

-

Logic: If the diffusion coefficient (

) of the analyte is significantly lower than predicted for its molecular weight (compared to the solvent

Part 4: Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for High-Temperature NMR in Mesitylene-d12, including validation loops.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

-

Cambridge Isotope Laboratories. (2024).[4] NMR Solvent Data Chart. CIL. Link

-

Babiarz, J. E., et al. (2002). NMR characterization of penetrants in high permeability polymers. Polymer. Link

-

Sigma-Aldrich. (2024). Mesitylene-d12 Product Specification and Safety Data. Merck KGaA. Link

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Relevance: Validates Mesitylene's dispersion force parameters for solubility prediction).

Sources

comparison of Mesitylene-d12 and non-deuterated mesitylene

Comparative Analysis for Spectroscopic & Material Science Applications

Executive Summary

This technical guide provides a rigorous comparison between Mesitylene (1,3,5-Trimethylbenzene) and its fully deuterated isotopologue, Mesitylene-d12 .[1][2][3] While chemically nearly identical, their physical behaviors in nuclear magnetic resonance (NMR) and neutron scattering diverge radically due to the isotopic substitution of protium (

This guide details the physiochemical divergences, specific applications in "contrast variation" techniques, and provides a validated protocol for the synthesis of Mesitylene-d12, designed for researchers requiring high-purity deuterated solvents.[1]

Part 1: Physiochemical Architecture[3]

The substitution of twelve hydrogen atoms with deuterium significantly alters the mass-dependent properties of the molecule without fundamentally changing its steric footprint. This "isostructural but isotopically distinct" nature is the foundation of its utility.

Comparative Properties Table[1][4]

| Property | Mesitylene ( | Mesitylene-d12 ( | Causality / Implications |

| Molecular Weight | 120.19 g/mol | ~132.27 g/mol | +10% Mass Increase: D is approx.[3][4] double the mass of H. |

| Density (25°C) | 0.864 g/mL | 0.947 g/mL | Buoyancy Shift: d12 sinks in some organic mixtures where h12 floats. |

| Refractive Index ( | 1.499 | 1.496 | Polarizability: C-D bonds have lower polarizability than C-H bonds (shorter bond length).[3] |

| Boiling Point | 164.7°C | ~165–167°C | Vapor Pressure: Minor variation due to Inverse Isotope Effect. |

| Flash Point | 50°C (122°F) | 50°C (122°F) | Safety: Both are flammable liquids requiring Class 3 handling.[3] |

The Vibrational Shift (Zero-Point Energy)

The C-D bond is shorter and stronger than the C-H bond due to a lower Zero-Point Energy (ZPE).[3]

-

Implication: In IR spectroscopy, C-D stretches appear at lower frequencies (

cm

Part 2: NMR Spectroscopy Applications

The primary utility of Mesitylene-d12 is as a solvent or internal reference in NMR due to its magnetic silence in the proton channel.

The "Silent" Solvent

In proton (

Mesitylene-d12 is invisible in

-

Application: It is ideal for analyzing analytes that have critical signals in the 2.0–2.5 ppm or 6.5–7.0 ppm range, which would otherwise be obscured by the massive solvent peaks of non-deuterated mesitylene.

The Deuterium Lock

Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field frequency and prevent drift.

-

Mechanism: The spectrometer monitors the deuterium resonance frequency of the solvent (Mesitylene-d12). If the magnetic field (

) drifts, the deuterium frequency shifts, triggering a feedback loop to correct -

Protocol: When using Mesitylene-d12, ensure the "Lock Solvent" parameter is set to Mesit-d12 (or manually tuned to the D-frequency) to ensure accurate chemical shift referencing.

Residual Solvent Signals

Even high-purity (99.8 atom % D) Mesitylene-d12 contains trace protio-isotopomers (e.g., Mesitylene-d11H).[1][3]

-

Diagnostic: Expect small multiplets slightly upfield from the standard Mesitylene shifts due to the Isotope Shift .

Part 3: Neutron Scattering & Contrast Variation

For material scientists using Small-Angle Neutron Scattering (SANS), the choice between h12 and d12 is not about solubility, but Scattering Length Density (SLD) .[1]

The Contrast Mechanism

Neutrons interact with nuclei, not electron clouds.[1] Hydrogen (

This difference creates "contrast."

Visualization of Contrast Logic

The following diagram illustrates how researchers select between Mesitylene and Mesitylene-d12 to "hide" or "highlight" specific components in a complex mixture (e.g., a polymer in solvent).

Figure 1: Decision matrix for selecting Mesitylene isotopologues in SANS experiments to manipulate contrast.

Part 4: Synthesis Protocol (Mesitylene-d12)[3]

While commercially available, synthesizing Mesitylene-d12 ensures freshness and prevents H/D back-exchange.[1][3] The standard route is the acid-catalyzed trimerization of Acetone-d6.[3]

Reaction Mechanism

[3]Step-by-Step Workflow

Reagents:

-

Acetone-d6 (99.9 atom % D)[3]

-

Sulfuric Acid (Concentrated, 98%) or Triflic Acid (cleaner, higher yield)[1]

-

Glassware: 3-neck flask, reflux condenser, addition funnel, ice bath.

Protocol:

-

Setup: Dry all glassware thoroughly. Moisture introduces protium (

H).[3] -

Cooling: Place Acetone-d6 (1.0 eq) in the flask and cool to 0°C.

-

Addition: Dropwise add Sulfuric Acid (approx. 2.0 eq) over 2 hours.

-

Critical: The reaction is highly exothermic. Maintain temp < 10°C to prevent polymerization to heavy tars.

-

-

Reflux: Once addition is complete, allow to warm to room temperature, then gently reflux (approx. 80–90°C) for 4–6 hours.

-

Separation: The mixture will separate into a dark acid/water layer and a lighter organic layer.

-

Purification:

-

Steam distill the organic layer.

-

Wash the distillate with

(aq) to remove acid traces. -

Dry over

. -

Final fractional distillation (collect fraction at 165–167°C).[3]

-

Synthesis Workflow Diagram

Figure 2: Process flow for the acid-catalyzed synthesis of Mesitylene-d12 from Acetone-d6.[3]

References

-

National Institute of Standards and Technology (NIST). Neutron Scattering Length Density Calculator. (Accessed 2026).[3][6] [Link][3]

-

Organic Syntheses. Mesitylene Synthesis Protocol (Adapted for Deuteration).[3] Coll. Vol. 1, p.341 (1941).[1] [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] [Link]

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of deuterated solvents in scientific research

Technical Deep Dive: Deuterated Solvents in Structural Biology and Therapeutics

Executive Summary

Deuterated solvents—analogs where protium (

Part 1: The Physics of Isotopic Substitution

The utility of deuterated solvents rests on the fundamental differences between the hydrogen isotopes. While chemically similar, their nuclear magnetic and vibrational properties diverge significantly.

| Property | Protium ( | Deuterium ( | Impact on Research |

| Spin Quantum Number ( | 1/2 | 1 | Deuterium is "silent" in |

| Gyromagnetic Ratio ( | 267.513 rad⋅s⁻¹⋅T⁻¹ | 41.065 rad⋅s⁻¹⋅T⁻¹ | Lower resonance frequency allows frequency-selective locking. |

| Relative Mass | 1.0078 amu | 2.0141 amu | Lowers vibrational frequency ( |

| Natural Abundance | 99.98% | 0.0156% | Synthetic enrichment (>99.8%) is required for effective solvent use. |

The Zero Point Energy (ZPE) Effect:

The vibrational energy of a bond is given by

Part 2: Primary Application – NMR Spectroscopy

In NMR, deuterated solvents serve two non-negotiable functions: Solvent Suppression and Field Locking .[1][3]

The Deuterium Lock Mechanism

Modern superconducting magnets drift over time due to minute resistance in joints or environmental magnetic fluctuations. The "Lock" is a feedback control loop. The spectrometer continuously irradiates the sample at the deuterium resonance frequency. Any drift in the magnetic field (

Visualization: The NMR Lock Feedback Loop

Figure 1: The Deuterium Lock Feedback Loop. The system uses the distinct gyromagnetic ratio of deuterium to monitor and correct magnetic field drift in real-time.

Technical Reference: Common Deuterated Solvents

Data synthesized from Cambridge Isotope Laboratories and Sigma-Aldrich technical data.

| Solvent | Formula | Freezing Point (°C) | Water Peak (ppm) | Application Note | ||

| Chloroform-d | CDCl | 7.26 (s) | 77.16 (t) | -64 | 1.56 | Standard for non-polar organics. Prone to acidity. |

| DMSO-d | (CD | 2.50 (qn) | 39.52 (sep) | 18 | 3.33 | Universal solvent for polar compounds. Hygroscopic. |

| Methanol-d | CD | 3.31 (qn) | 49.00 (sep) | -98 | 4.87 | Exchangeable protons will disappear (H/D exchange). |

| Water-d | D | 4.79 (s) | N/A | 3.8 | 4.79 | Biological samples. pH sensitive chemical shift.[4][5] |

| Acetone-d | (CD | 2.05 (qn) | 29.84 (sep) | -94 | 2.84 | Good for low-temp studies. |

Key: s=singlet, t=triplet, qn=quintet, sep=septet.

Part 3: Mechanistic Insight – Kinetic Isotope Effects (KIE)

Researchers utilize deuterated solvents and substrates to elucidate reaction mechanisms.

-

Primary KIE (

): Occurs when the C-H/C-D bond is broken in the rate-determining step (RDS). A large ratio confirms bond cleavage is the bottleneck. -

Secondary KIE (

): Occurs when the hybridization of the carbon changes (e.g.,

Protocol Insight: When running KIE experiments, ensure the deuterated solvent does not participate in H/D exchange with the substrate's active site, as this will scramble the isotopic labeling and invalidate the rate constant measurement.

Part 4: Therapeutic Evolution – Deuterated Drugs

The "Deuterium Switch" is a strategy in drug development where specific hydrogen atoms are replaced with deuterium to improve metabolic stability without altering target potency.[6]

Mechanism of Action: The Metabolic Brake

Cytochrome P450 (CYP) enzymes typically metabolize drugs by oxidizing C-H bonds. By replacing these with stronger C-D bonds, the rate of metabolism is slowed (Primary KIE).[7][]

-

Case Study: Deutetrabenazine (Austedo) .

-

Parent Drug: Tetrabenazine (treats Chorea in Huntington’s disease).[7][9]

-

Issue: Rapid metabolism via CYP2D6 requires frequent dosing (3x/day) and causes "peak-trough" side effects.

-

Solution: Deuteration of the methoxy groups slows demethylation.

-

Result: Half-life doubled, dosing reduced to 2x/day, and lower peak concentrations reduce adverse events.

Visualization: Metabolic Shunting via Deuteration

Figure 2: Metabolic Shunting.[10] The higher activation energy of C-D bond cleavage slows CYP450 metabolism, extending the drug's active duration.

Part 5: Technical Protocols (Self-Validating Systems)

Protocol 1: Handling and Storage of CDCl (Deuterated Chloroform)

Risk: CDCl

-

Storage: Store at 4°C in the dark.

-

Stabilization: Ensure silver foil is present in the bottle (scavenges radicals).[11]

-

Validation Step: Before dissolving a sensitive sample, add a small amount of activated basic alumina or K

CO

Protocol 2: Preparation of Anhydrous NMR Samples

Objective: Eliminate the water peak (HOD) which can obscure signals in the 1.5–5.0 ppm range and trigger proton exchange.

Workflow:

-

Glassware Prep: Dry NMR tubes and caps in an oven at 120°C for >12 hours. Cool in a desiccator.

-

Solvent Selection: Use 1-ampoule quantities (0.75 mL) rather than stock bottles to prevent atmospheric moisture ingress.

-

Sample Transfer:

-

Flush the NMR tube with dry N

or Ar gas. -

Dissolve solute in the deuterated solvent under inert atmosphere (glovebox or Schlenk line).

-

Filter solution through a plug of dry cotton or glass wool (dried along with tubes) directly into the NMR tube.

-

-

Sealing: Cap immediately and wrap with Parafilm. For long-term storage, flame-seal the tube.

-

Validation: Acquire a preliminary

H spectrum. If the water peak integral is >10% of the solvent residual peak (for non-exchangeable solvents), the drying failed.

References

-

Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). NMR Solvents Reference Data. Retrieved from

-

Cambridge Isotope Laboratories. (2025).[12] NMR Solvent Storage and Handling Information. Retrieved from

-

National Institutes of Health (NIH). (2019). Deutetrabenazine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from

-

UCLA Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from

-

Cornell University. (n.d.). What is lock? - NMR Facility. Retrieved from

-

American Chemical Society. (2018).[9] Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. Retrieved from

Sources

- 1. myuchem.com [myuchem.com]

- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. buchem.com [buchem.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ukisotope.com [ukisotope.com]

- 12. otsuka.co.jp [otsuka.co.jp]

Technical Guide: Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) in Advanced Research

Executive Summary

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12, CAS: 69441-16-3) is a specialized deuterated solvent that serves as a critical tool in high-temperature NMR spectroscopy, neutron scattering, and organometallic kinetic studies.[1] Its unique symmetry, high boiling point (~164°C), and chemical inertness distinguish it from common solvents like Chloroform-d or Benzene-d6. This guide details the physicochemical advantages of Mesitylene-d12, providing actionable protocols for its application in structural elucidation and reaction monitoring.

Physicochemical Profile & Comparative Advantage

Mesitylene-d12 offers a specific window of operation where other solvents fail, particularly in high-temperature regimes where volatility becomes a safety and stability hazard.

Table 1: Critical Properties of Mesitylene-d12

| Property | Value | Experimental Significance |

| Boiling Point | 164.7 °C | Allows NMR acquisition at elevated temperatures (>100°C) without pressure tubes. |

| Melting Point | -44.7 °C | Suitable for low-temperature studies, though less common than high-temp use. |

| Density | ~0.94 g/mL (25°C) | Facilitates phase separation in aqueous workups if used as a reaction solvent. |

| Symmetry | Results in a simplified background spectrum (only two signal environments).[2] | |

| Dielectric Constant | ~2.3 | Non-polar environment mimics bulk hydrocarbon solvents for folding/aggregation studies. |

Core Application: High-Temperature NMR Spectroscopy

The primary utility of Mesitylene-d12 is in the structural characterization of polymers, organometallic catalysts, and aggregates that require heat to solubilize or to break kinetic traps (e.g., rotation barriers).

The "Symmetry" Advantage

Unlike Toluene-d8, which produces a complex multiplet region in the aromatic zone, Mesitylene-d12 produces a highly simplified residual proton signature.

-

Aromatic Region: A single signal (residual C-H) at ~6.78 ppm .[2]

-

Aliphatic Region: A single signal (residual methyl) at ~2.26 ppm .[2]

-

Interference Free Zone: The region between 2.5 ppm and 6.5 ppm is completely clear of solvent signals, making it ideal for analyzing mid-range protons often found in hetero-substituted organic linkers.

Protocol: High-Temperature Kinetic Locking

Acquiring stable data at 130°C+ requires specific handling to prevent "lock drift" caused by convection currents in the tube.

Step-by-Step Workflow:

-

Sample Prep: Dissolve analyte in Mesitylene-d12. Filter through a glass wool plug to remove particulates that act as nucleation sites for boiling.

-

Tube Selection: Use high-precision NMR tubes (Wilmad 528-PP or equivalent) rated for thermal stress.

-

Degassing: Oxygen is paramagnetic and promotes relaxation; at high temperatures, oxidation is accelerated. Degas via freeze-pump-thaw cycles if the analyte is air-sensitive.

-

Temperature Ramp: Do not jump directly to target temperature. Ramp at 5°C/min to allow the shim coils to adjust to the changing magnetic susceptibility of the heated solvent.

-

Shimming: Perform an automated gradient shim at the target temperature. The density change of Mesitylene-d12 at 150°C significantly alters the field homogeneity compared to room temperature.

Caption: Workflow for stabilizing High-Temperature NMR experiments to prevent convection artifacts.

Neutron Scattering & Cold Source Moderation

Beyond NMR, Mesitylene-d12 is utilized in neutron scattering experiments, specifically as a moderator material for cold neutron sources (CNS).

Mechanism of Action

Mesitylene molecules possess low-energy rotational modes (methyl group rotations) that effectively absorb energy from thermal neutrons, slowing them down to "cold" energies (< 5 meV).

-

Deuteration Necessity: Hydrogen has a high neutron absorption cross-section. Deuterium (D) scatters neutrons without significant absorption. Therefore, Mesitylene-d12 is essential to maximize neutron flux while minimizing signal loss via absorption.

-

Phase Stability: It remains liquid/amorphous at low temperatures better than some simple alkanes, preventing crystallization artifacts in the moderator vessel.

Contrast Variation (SANS)

In Small-Angle Neutron Scattering (SANS), "contrast matching" is used to make specific parts of a complex sample (like a micelle or protein complex) invisible.

-

SLD Tuning: By mixing Mesitylene-d12 (high Scattering Length Density) with non-deuterated Mesitylene (low SLD), researchers can tune the solvent's scattering density to match that of the solvent or specific polymer blocks, isolating the signal of the target structure.

Caption: Logic flow for Contrast Variation SANS using isotopic solvent mixtures.

Synthetic Utility: Inert Internal Standard

In organometallic catalysis (e.g., hydrosilylation or C-H activation), Mesitylene-d12 serves as an ideal internal standard and solvent.

-

Chemical Inertness: The bulky methyl groups sterically hinder the aromatic ring, making it less prone to electrophilic attack compared to Toluene or Benzene.

-

Non-Coordinating: Unlike ethers or amines, it does not coordinate to metal centers (Pd, Pt, Rh), ensuring the solvent does not alter the catalytic cycle.

-

Reaction Monitoring: Its high boiling point allows reactions to be refluxed directly in the NMR tube (if using pressure-rated tubes) or in a reaction vessel, with aliquots taken for analysis without solvent suppression issues.

References

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from [3][4][5]

-

Ikeda, Y., et al. (2022).[6] Experimental validation of cold neutron source performance with mesitylene moderator installed at RANS. Journal of Neutron Research. Retrieved from

-

Doc Brown's Chemistry. Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from

-

Otsuki, A., et al. (2018).[7] H2O/D2O Contrast Variation for Ultra-Small-Angle Neutron Scattering. MDPI. Retrieved from

-

Sigma-Aldrich. Mesitylene-d12 Product Specification & Properties.[1] Retrieved from

Sources

- 1. Mesitylene-d12 D 98atom 69441-16-3 [sigmaaldrich.com]

- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ukisotope.com [ukisotope.com]

- 5. ckgas.com [ckgas.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Mesitylene-d12 as a Premium High-Temperature NMR Solvent

Executive Summary

In high-temperature NMR spectroscopy (HT-NMR), selecting the correct solvent is a balance between thermal stability, boiling point, and spectral interference.[1] While DMSO-d6 and Toluene-d8 are industry standards, they possess critical limitations: DMSO degrades and oxidizes analytes above 140°C, while Toluene boils at 110°C, limiting the upper kinetic window.

Mesitylene-d12 (1,3,5-Trimethylbenzene-d12) emerges as the "Goldilocks" solvent for non-polar and aromatic systems requiring analysis between 100°C and 160°C. Its high boiling point (164.7°C), chemical inertness, and simplified residual proton signature (two singlets) make it superior for studying atropisomerism, polymer solubility, and organometallic catalysis intermediates.

Technical Specifications & Physical Properties

Mesitylene-d12 offers a wide liquid range and favorable magnetic properties.

| Parameter | Value | Notes |

| Chemical Formula | C₆D₃(CD₃)₃ | Fully deuterated |

| Boiling Point | 164.7°C | Ideal for kinetics up to ~155°C |

| Melting Point | -44.7°C | Suitable for low-T work, though rarely used |

| Residual Signal 1 | ~6.78 ppm (s) | Aromatic protons (Singlet) |

| Residual Signal 2 | ~2.26 ppm (s) | Methyl protons (Singlet) |

| Dielectric Constant | 2.27 | Non-polar (similar to Benzene/Toluene) |

| Viscosity | 1.13 cP (20°C) | Low enough for good shimming |

Key Advantage - Spectral Cleanliness: Unlike Toluene-d8, which exhibits complex multiplet splitting in the aromatic region (6.9–7.2 ppm) that can obscure analyte signals, Mesitylene-d12 presents only two sharp singlets due to its

Strategic Solvent Selection

The following decision matrix illustrates when to deploy Mesitylene-d12 versus common alternatives.

Figure 1: Decision tree for selecting high-temperature NMR solvents based on polarity, temperature requirements, and analyte stability.

Protocol A: High-Temperature Acquisition Setup

Running NMR at 150°C requires specific handling to prevent tube failure and ensure lock stability.

Materials

-

Mesitylene-d12 (>99.5% D recommended).

-

J. Young NMR tubes (Teflon valve) are mandatory for T > 100°C. Standard caps will pop due to vapor pressure.

-

Ceramic spinner (if spinning is required) or non-spinning mode (recommended to avoid vortexing).

Step-by-Step Methodology

-

Sample Preparation & Volume Calculation:

-

Dissolve analyte (5–20 mg) in Mesitylene-d12.

-

Crucial: Fill the tube to 4.5 cm height (approx 0.5 mL).

-

Why? Organic solvents expand significantly. Mesitylene expands ~15% between 25°C and 150°C. Overfilling leads to hydraulic pressure that can shatter the tube; underfilling disrupts the shim stack.

-

-

Degassing (Optional but Recommended):

-

Oxygen promotes paramagnetic relaxation and oxidation at high T.

-

Perform 3 Freeze-Pump-Thaw cycles if the sample is sensitive.

-

-

Initial Locking & Shimming (25°C):

-

The Temperature Ramp:

-

Do not jump directly to 150°C.

-

Set gas flow to high (e.g., 500–800 L/hr depending on probe specs) to protect the probe coils.

-

Ramp rate: 5°C/minute.

-

Self-Validating Step: Monitor the "Lock Level." As T increases, the density decreases, and the lock frequency shifts. If the lock level drops below 20%, pause and re-phase the lock.

-

-

High-Temperature Shimming:

-

Once at target T (e.g., 150°C), wait 10 minutes for thermal equilibration.

-

Convection Warning: At 150°C, convection currents occur in the tube, causing peak broadening.

-

Action: Turn OFF sample spinning. Shim on the Z1, Z2, and Z3 coils primarily. X/Y shims are less effective due to convection.

-

Protocol B: Kinetic Studies (Atropisomerism)

Mesitylene-d12 is ideal for measuring rotational barriers in hindered biaryls or amides.

Workflow Logic

Figure 2: Workflow for Variable Temperature (VT) NMR studies to determine rotational barriers.

Calculation Standard

When the two exchanging signals (separated by

Use the Gutowsky-Holm equation to determine the rate constant (

Then apply the Eyring equation to find the Free Energy of Activation (

Safety & Handling

-

Flammability: Flash point is 50°C. Handle away from open flames.

-

Vapor Pressure: Significant at 150°C. Always use pressure-rated NMR tubes (J. Young or heavy-wall).

-

Toxicity: Less toxic than Benzene or TCE, but still an irritant. Use in a fume hood.

References

-

Fulmer, G. R., et al. (2010).[2][3][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] [Link]

-

Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of High-Resolution NMR). [Link]

Sources

Advanced Organometallic Workflows: Applications of Mesitylene-d12

Content Type: Technical Application Note & Protocol Guide Subject: 1,3,5-(Trimethyl-d9)-benzene-2,4,6-d3 (Mesitylene-d12) CAS: 69441-16-3

Part 1: Strategic Overview & Rationale

In high-stakes organometallic research—particularly catalytic cycle elucidation and high-temperature kinetics—standard solvents like Benzene-d6 or Chloroform-d often fail due to volatility, thermal instability, or coordinating interference.

Mesitylene-d12 represents a specialized "force multiplier" solvent system. Its utility is defined by three critical physicochemical characteristics that distinguish it from commodity deuterated solvents:

-

Thermal Headroom (bp 164°C): Unlike Benzene-d6 (bp 80°C) or Toluene-d8 (bp 110°C), Mesitylene-d12 allows for in operando NMR monitoring of reactions at temperatures exceeding 150°C without the need for pressurized tubes, bridging the gap between benchtop synthesis and industrial process conditions.

-

Steric Non-Coordination: The 1,3,5-trimethyl substitution pattern creates significant steric bulk, preventing the solvent from acting as a transient ligand (

-coordination) to electrophilic metal centers, a common artifact seen with Toluene-d8 or THF-d8. -

Simplistic Residual Architecture: With high symmetry (

), residual proton signals are consolidated into just two chemical shift regions, leaving the critical mid-field (3.0–6.5 ppm) and aliphatic (0.5–2.0 ppm) windows completely clear for analyte integration.[1]

Part 2: Technical Specifications & Data

Table 1: Physicochemical Profile of Mesitylene-d12

| Property | Value | Critical Relevance |

| Boiling Point | 164.7 °C | Enables reflux/kinetics >140°C at 1 atm. |

| Melting Point | -44.7 °C | Suitable for low-temp trapping studies. |

| Density (25°C) | 0.95 g/mL | Higher than non-deuterated analog (isotope effect).[1] |

| Dielectric Constant | 2.27 | Non-polar; mimics industrial hydrocarbon media. |

| Residual | Minimal spectral occlusion.[1] | |

| Residual | Simple 3-peak carbon footprint. |

Diagram 1: Solvent Selection Logic for Organometallics

Figure Caption: Decision matrix for selecting Mesitylene-d12 over standard deuterated aromatics based on thermal and coordinating requirements.

Part 3: Experimental Protocols

Application 1: High-Temperature In Situ Kinetic Monitoring

Objective: Monitor the rate of a C-H activation catalyst at 140°C without solvent interference or boiling.

Expert Insight: Shimming at high temperatures is non-trivial.[1] Convection currents within the NMR tube can ruin field homogeneity. Mesitylene-d12's viscosity profile helps dampen these currents compared to lower molecular weight solvents, but specific locking protocols are required.

Protocol:

-

Preparation (Glovebox):

-

Dissolve catalyst (10-20 mM) and substrate in Mesitylene-d12 (0.6 mL).[1]

-

Add an internal standard if necessary (e.g., ferrocene), though Mesitylene-d12's residual methyl peak can serve as a relative standard if concentration is constant.

-

Transfer to a J-Young NMR tube (Teflon valve).[1] Do not use standard caps; they will pop at 140°C.[1]

-

-

Instrument Setup:

-

Lock & Shim:

-

Lock on the deuterium signal. Note that the deuterium resonance of Mesitylene-d12 shifts slightly with temperature (approx -0.001 ppm/°C).[1]

-

Critical Step: Disengage the sample spin. Spinning at high temperatures often exacerbates vortexing/convection.[1]

-

Perform automated gradient shimming on the deuterium signal (Z1, Z2, Z3).

-

-